N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride
Description
N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Properties
IUPAC Name |
N-[2-(1-propylbenzimidazol-2-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-10-17-13-7-5-4-6-12(13)16-14(17)8-9-15-11(2)18;/h4-7H,3,8-10H2,1-2H3,(H,15,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHALQKKTKBSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetamide derivative.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, thereby modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Etonitazene: An analgesic with a benzimidazole structure.
Omeprazole: An antiulcer drug that contains a benzimidazole ring.
Uniqueness
N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of the acetamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Biological Activity
N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds related to benzo[d]imidazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various benzimidazole derivatives reported that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. A study on related benzimidazole derivatives indicated their ability to inhibit the release of pro-inflammatory cytokines like IL-1β, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies suggest that the compound interacts effectively with specific sites on enzymes involved in inflammatory pathways, enhancing its potential as an anti-inflammatory agent .
Case Study 1: Inhibition of Carbonic Anhydrase
In vitro evaluations have shown that similar benzimidazole derivatives can inhibit carbonic anhydrase II, an enzyme crucial for various physiological processes. The most active compounds demonstrated IC50 values lower than standard inhibitors like acetazolamide, indicating a strong potential for therapeutic applications .
Case Study 2: Anticonvulsant Activity
Another study highlighted the anticonvulsant properties of benzimidazole derivatives, suggesting that this compound could also be explored for neurological applications .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain between 60–80°C to balance reaction rate and side-product formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance imidazole alkylation efficiency .
- Catalysts : Transition-metal catalysts (e.g., Pd/Cu salts) improve coupling reactions for benzo[d]imidazole intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR resolves proton environments (e.g., propyl chain, acetamide methyl group) and confirms regioselectivity of imidazole substitution .
- IR Spectroscopy : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
Q. What purification methods are recommended post-synthesis?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water phases .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline hydrochloride salts .
- HPLC : For analytical purity (>99%), employ reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can QSAR studies predict bioactivity variations in derivatives of this compound?
Methodological Answer:
- Descriptor Selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters for derivatives .
- Regression Modeling : Use partial least squares (PLS) to correlate descriptors with experimental IC50 values (e.g., enzyme inhibition assays) .
- Validation : Cross-validate models with leave-one-out (LOO) methods to ensure predictive power (Q² > 0.5) .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to assess bioavailability .
- Prodrug Design : Introduce ester groups to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Toxicokinetics : Monitor metabolite accumulation (LC-MS/MS) to identify off-target effects .
Q. How can molecular docking elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Selection : Prioritize receptors/enzymes with structural homology to benzo[d]imidazole-binding proteins (e.g., kinases, GPCRs) .
- Docking Protocols : Use AutoDock Vina with flexible ligand sampling and AMBER force fields to predict binding poses .
- Validation : Compare docking scores (ΔG) with experimental binding affinities (SPR or ITC) .
Q. What in silico approaches assist in target identification for this compound?
Methodological Answer:
- Phylogenetic Footprinting : Identify conserved binding pockets across protein families using Clustal Omega .
- Chemogenomic Databases : Screen ChEMBL or PubChem BioAssay for structurally similar ligands and associated targets .
- Machine Learning : Train random forest models on bioactivity data to rank potential targets .
Q. How can researchers address low aqueous solubility in bioassays?
Methodological Answer:
- Salt Formation : Hydrochloride salts enhance solubility via ionic dissociation .
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- Nanoformulation : Prepare liposomal or PEGylated nanoparticles for sustained release .
Q. What experimental designs validate the compound’s selectivity for a target enzyme?
Methodological Answer:
- Panel Screening : Test against isoform-rich enzyme families (e.g., CYP450 isoforms) at 1–10 µM concentrations .
- Crystallography : Resolve co-crystal structures (2.0–3.0 Å resolution) to identify key binding interactions .
- Kinetic Assays : Compare Km and Vmax values with/without inhibitors to assess competitive/non-competitive binding .
Q. How are stability studies conducted under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours; quantify degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis (300–800 nm) and monitor photodegradation products with LC-MS .
- Thermal Stability : Perform DSC/TGA to determine melting points and decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
